molecular formula C17H16FN5O2 B2677093 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 921142-81-6

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2677093
CAS No.: 921142-81-6
M. Wt: 341.346
InChI Key: QVLKOEXHBHUQRF-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a methoxyphenyl acetamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 3-fluorophenyl tetrazole.

    Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methyl group.

    Acylation: The final step involves the acylation of the alkylated tetrazole with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines, depending on the functional groups reduced.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards biological targets, potentially leading to the development of new drugs for various diseases.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions with active sites, while the fluorophenyl and methoxyphenyl groups can enhance hydrophobic interactions and binding affinity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a different position of the fluorine atom.

    N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide: Chlorine substituent instead of fluorine.

    N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-hydroxyphenyl)acetamide: Hydroxy group instead of methoxy.

Uniqueness

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is unique due to the specific combination of the fluorophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can improve solubility and membrane permeability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-25-15-7-5-12(6-8-15)9-17(24)19-11-16-20-21-22-23(16)14-4-2-3-13(18)10-14/h2-8,10H,9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLKOEXHBHUQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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